![molecular formula C8H5ClN2O B1487652 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1260382-91-9](/img/structure/B1487652.png)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H5ClN2O . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 180.59 . The SMILES string representation of its structure is Clc1cc2cc[nH]c2nc1C=O .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H5ClN2O , and its molecular weight is 180.59 .Scientific Research Applications
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
- Derivative Synthesis : Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were synthesized from 2-allylamino-5-methoxypyrrole-3-carbaldehydes through oxidation, demonstrating the utility of related structures as synthons for producing tricyclic heterocycles with potential biological activity. The process yielded good results, showcasing the potential of these derivatives in further chemical transformations (El-Nabi, 2004).
Sonogashira-Type Cross-Coupling Reactions
- Cross-Coupling Utility : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, resembling the core structure of interest, were employed in Sonogashira-type cross-coupling reactions to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which were further processed to produce 1-phenylpyrazolo[4,3-c]pyridines through microwave-assisted reactions. This study showcases the chemical versatility and reactivity of chloro-substituted pyrazole carbaldehydes in constructing pyridine derivatives, which are important in pharmaceutical chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Vilsmeier-Haack Reaction in Synthesis of Heterocyclic Chalcones
- Heterocyclic Chalcone Synthesis : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized via the Vilsmeier-Haack reaction and further used to create chalcone analogues and dipyrazolopyridines, indicating the potential for creating diverse heterocyclic structures with various functional applications (Quiroga et al., 2010).
Interaction with Glycine Esters
- Derivative Formation with Amino Acids : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters was studied, resulting in the formation of derivatives that include structures related to pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research underscores the potential of chloro-substituted carbaldehydes in synthesizing novel compounds with possible biological significance (Zinchenko et al., 2018).
Synthesis of Expanded Porphyrins
- Expanded Porphyrin Synthesis : Through the condensation of dichloropyrimidine carbaldehyde with pyrrole, expanded porphyrins were synthesized, highlighting the use of chloro-substituted carbaldehydes in the construction of complex macrocyclic compounds for potential application in materials science and catalysis (Maes, Vanderhaeghen, & Dehaen, 2005).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in regulating cellular activities such as cell division and metabolism . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can affect metabolic flux and alter the levels of metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its participation in cellular processes.
properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(5)11-7(6)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSYUIOGXLJFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




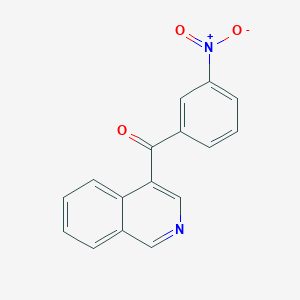
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
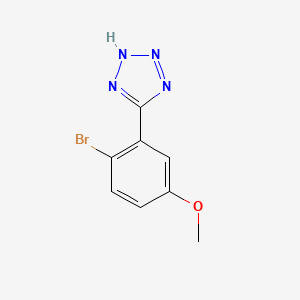
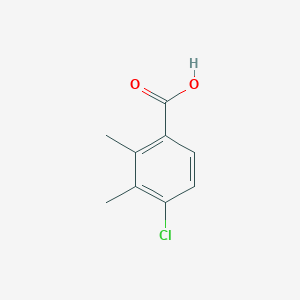
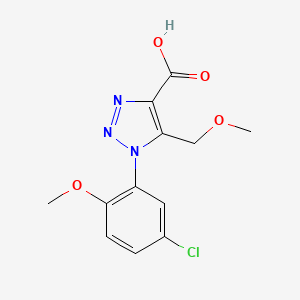

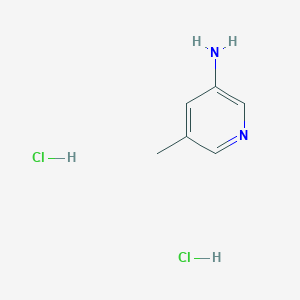
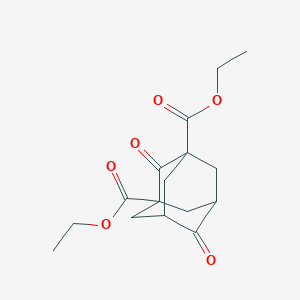
![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)

![3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1487589.png)
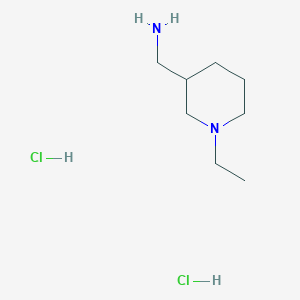
![Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate](/img/structure/B1487592.png)